6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Description
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride (CAS: 885269-27-2) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, with a methoxy substituent at the 6' position.
Properties
IUPAC Name |
6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-10-3-2-9-7-13-8-12(4-5-12)11(9)6-10;/h2-3,6,13H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOROMAOJVNTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC23CC3)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-89-2 | |
| Record name | 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Key Steps
The preparation of 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride generally proceeds through the following stages:
Formation of the Isoquinoline Core with Methoxy Substitution :
The isoquinoline nucleus bearing a methoxy group at the 6' position is typically synthesized via classical isoquinoline synthesis methods such as the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization, starting from appropriately substituted benzaldehydes or phenethylamines. Methoxy substitution is introduced either by using 6-methoxybenzaldehyde derivatives or by methylation of hydroxy precursors.Spirocyclopropane Ring Formation (Spirocyclization) :
The critical spirocyclopropane ring is formed by cyclopropanation of the isoquinoline intermediate. This is often achieved by reaction with diazo compounds or carbenoid species in the presence of transition metal catalysts (e.g., rhodium, copper, or cobalt complexes) that facilitate the formation of the three-membered cyclopropane ring fused at the 4' position of the isoquinoline.Conversion to Hydrochloride Salt :
The free base spiro compound is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, such as methanol or dioxane, to improve stability, crystallinity, and handling properties.
Detailed Preparation Protocol (Based on Literature)
A representative preparation of the hydrochloride salt of 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is outlined below, adapted from a detailed synthetic report:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline intermediate | Starting from 6-methoxybenzaldehyde derivatives; Bischler-Napieralski cyclization or Pomeranz-Fritsch reaction | 50-62% | Intermediate characterized by NMR and melting point |
| 2 | Cyclopropanation to form spirocyclic structure | Reaction with diazo compounds or alkylidenecyclopropanes in presence of transition metal catalyst (e.g., Co(acac)2) at room temperature, 24-72 h | 60-73% | Catalyst loading 5-10 mol%; solvents like toluene or THF used |
| 3 | Formation of hydrochloride salt | Treatment with HCl in methanol or dioxane at room temperature for 12 h | 74% | Precipitation and filtration yield pure hydrochloride salt |
This process yields the target compound as an amorphous hydrochloride powder, which can be purified by washing with isopropanol/MTBE mixtures and drying.
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield and Purity |
|---|---|---|
| Catalyst Loading | 5-10 mol% | Higher loading speeds reaction but may increase side products |
| Temperature | 20-25 °C (room temp) | Elevated temperatures risk cyclopropane ring opening and decomposition |
| Solvent | Toluene, THF, or methanol for salt formation | Polar aprotic solvents improve solubility but may affect cyclization efficiency |
| Reaction Time | 24-72 hours | Longer times improve conversion but may lead to side reactions |
| Acid Treatment | HCl in methanol or dioxane, 12 h at room temp | Ensures complete salt formation and crystallinity |
Characterization and Confirmation of Structure
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows characteristic signals for cyclopropane protons (δ 0.8–1.2 ppm), aromatic protons of isoquinoline (δ 6.8–7.5 ppm), and methoxy group (δ ~3.7 ppm).
- ^13C NMR confirms spirocyclic carbons and methoxy-substituted aromatic carbons.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the molecular formula C12H13NO2 (including methoxy group).
Melting Point and Physical Appearance :
- The hydrochloride salt typically appears as an off-white amorphous powder with melting points in the range of 230-240 °C.
Comparative Notes on Related Compounds
The preparation of this compound shares similarities with related spirocyclic isoquinoline derivatives, such as the 6'-fluoro analog. However, the methoxy substituent introduces different electronic and steric effects, which can influence reaction kinetics and purification strategies.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|
| Isoquinoline Core Synthesis | 6-methoxybenzaldehyde, aminoacetaldehyde diethyl acetal | Acid catalysis, reflux or room temp | 50-62% | Established isoquinoline synthesis |
| Spirocyclopropane Formation | Diazo compounds, Co(acac)2 catalyst | Room temp, 24-72 h, toluene or THF | 60-73% | Transition metal catalysis essential |
| Hydrochloride Salt Formation | HCl in methanol or dioxane | Room temp, 12 h | ~74% | Salt improves stability and handling |
Research Findings and Industrial Relevance
- The synthetic approach is amenable to scale-up due to mild conditions and commercially available reagents.
- The one-pot or sequential reaction steps minimize purification complexity and improve overall yield.
- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
- The methodology aligns with green chemistry principles by employing low-toxicity solvents and catalysts, and by minimizing waste through efficient reaction design.
This detailed overview synthesizes diverse research findings and practical data to provide a comprehensive guide to the preparation of this compound, supporting its further application in medicinal chemistry and related fields.
Chemical Reactions Analysis
Types of Reactions: 6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that spirocyclic compounds, including 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride, exhibit significant anticancer properties. The unique structure allows for interactions with specific biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro[cyclopropane-isoquinoline] showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer agents .
2. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its potential as an antidepressant or anxiolytic agent is under investigation.
Case Study : Research conducted on spirocyclic isoquinolines revealed their ability to enhance serotonergic activity, which is critical in treating depression and anxiety disorders. The mechanism involves the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its therapeutic efficacy. The methoxy group at the 6' position plays a significant role in enhancing biological activity.
| Position | Substituent | Effect on Activity |
|---|---|---|
| 6' | Methoxy | Increases lipophilicity and bioavailability |
| 2' | Hydrogen/Methyl | Modulates binding affinity to targets |
Mechanism of Action
The mechanism by which 6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Spirocyclopropane isoquinoline derivatives vary primarily in their substituents, which influence physicochemical properties and reactivity. Key analogues include:
- Methoxy vs. Halogen Substituents: The methoxy group in the target compound likely enhances solubility compared to bromo or chloro analogues (e.g., 3z, 3s). However, electron-withdrawing groups like cyano (3k) may increase reactivity in further functionalization.
- Hydrochloride Salts: Analogues such as 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride (CAS: N/A) highlight the role of hydrochloride salts in improving stability and crystallinity.
Molecular and Commercial Considerations
- Molecular Weight: The target compound (C₁₂H₁₅ClNO) has a molecular weight of 239.70, comparable to analogues like 3'-(4-chlorophenyl)-8'-methoxy derivatives (MW: ~440).
- Commercial Availability : While the target compound is listed by Hairui Chem, analogues such as 6'-bromo and 5'-chloro derivatives are discontinued or require custom synthesis.
Biological Activity
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 239.71 g/mol. The structure features a spirocyclic framework that may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 239.71 g/mol |
| Purity | ≥95% |
| Storage Conditions | Room Temperature |
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study:
A study conducted on isoquinoline analogs demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development into anticancer agents.
Neuroprotective Effects
The spirocyclic nature of this compound may also confer neuroprotective effects. Compounds with similar frameworks have been implicated in neuroprotection through inhibition of oxidative stress and modulation of neurotransmitter systems.
Mechanism:
The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Research Findings
Recent investigations into the biological activity of spirocyclic compounds have revealed several key findings:
- Mechanistic Insights: The interaction with specific biological targets such as kinases and receptors has been elucidated through docking studies.
- In Vivo Studies: Animal models have shown promising results in terms of reduced tumor size and improved survival rates when treated with related compounds.
- SAR Studies: Structure-activity relationship (SAR) analyses indicate that modifications to the spirocyclic structure can enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spirocyclopropane derivative, and what yields can be expected under optimal conditions?
- Methodological Answer : The compound can be synthesized via cobalt-catalyzed annulation of alkylidenecyclopropanes, achieving ~70% yield at room temperature. Key steps include substrate preparation (e.g., 1-chloro-4-(cyclopropylidenemethyl)benzene and benzamide) and purification via silica gel chromatography (petroleum ether:ethyl acetate = 70:30) . Alternative routes involve oximation and reductive ring expansion, monitored by TLC (hexanes/EtOAc = 1:1) and extraction with EtOAc .
- Table: Synthesis Parameters
| Method | Catalyst/Reagents | Yield | Purification | Reference |
|---|---|---|---|---|
| Cobalt-catalyzed | Co-complex, RT | 70% | Column chromatography | |
| Oximation/Reduction | NH₂OH·HCl, pyridine | N/A | Solvent extraction (EtOAc) |
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store in well-closed containers at room temperature, avoiding prolonged exposure to moisture or light .
- Safety : Use PPE (gloves, goggles, respirators) to prevent inhalation/skin contact. In case of exposure, rinse eyes with water (≥15 minutes) and wash skin with soap .
- Disposal : Follow federal/local regulations; incinerate via controlled methods to avoid environmental release .
Q. What analytical techniques confirm structural identity and purity?
- Methodological Answer :
- X-ray crystallography resolves spirocyclic conformation (e.g., bond angles, cyclopropane ring geometry) .
- HPLC/USP reference standards (e.g., ≥97.0% purity) validate pharmacological-grade purity .
- PubChem/DSSTox databases provide cross-referenced InChI keys (e.g., InChI=1S/C12H15NO.ClH) and spectral data .
Advanced Research Questions
Q. How can cobalt-catalyzed annulation be optimized for enantioselective spirocyclopropane synthesis?
- Methodological Answer :
- Parameter tuning : Adjust ligand systems (chiral ligands) and solvent polarity to enhance enantioselectivity.
- Kinetic studies : Monitor reaction progress via in-situ NMR to identify rate-limiting steps .
- Catalyst loading : Reduce Co-complex concentration while maintaining yield (e.g., 0.5 mol% vs. 1 mol%) .
Q. How to resolve contradictions between NMR and X-ray data for conformational analysis?
- Methodological Answer :
- Dynamic NMR : Probe ring-flipping or conformational exchange in solution (e.g., variable-temperature NMR).
- DFT calculations : Compare experimental X-ray geometries (e.g., bond lengths) with computed structures to identify discrepancies .
- Crystallographic refinement : Re-exclude solvent molecules or disordered atoms in X-ray datasets .
Q. What methodologies assess stability under pharmacological conditions (e.g., pH/temperature)?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic/alkaline buffers (pH 1–13) at 40–60°C, then analyze degradation products via LC-MS .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring purity changes monthly .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
